molecular formula C7H7NOS B574634 2-Thiophenecarbonitrile,3-ethoxy-(9CI) CAS No. 181064-01-7

2-Thiophenecarbonitrile,3-ethoxy-(9CI)

Cat. No.: B574634
CAS No.: 181064-01-7
M. Wt: 153.199
InChI Key: QVAWZEKPRBCWCR-UHFFFAOYSA-N
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Description

2-Thiophenecarbonitrile,3-ethoxy-(9CI) is a substituted thiophene derivative characterized by a cyano (-CN) group at position 2 and an ethoxy (-OCH₂CH₃) substituent at position 3 of the thiophene ring. This compound is of interest in organic synthesis, particularly in constructing heterocyclic frameworks for pharmaceuticals or materials science .

Properties

CAS No.

181064-01-7

Molecular Formula

C7H7NOS

Molecular Weight

153.199

IUPAC Name

3-ethoxythiophene-2-carbonitrile

InChI

InChI=1S/C7H7NOS/c1-2-9-6-3-4-10-7(6)5-8/h3-4H,2H2,1H3

InChI Key

QVAWZEKPRBCWCR-UHFFFAOYSA-N

SMILES

CCOC1=C(SC=C1)C#N

Synonyms

2-Thiophenecarbonitrile,3-ethoxy-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key structural analogs differ in substituent type, position, and electronic effects:

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Substituent Effects
2-Thiophenecarbonitrile,3-ethoxy-(9CI) 2-CN, 3-OCH₂CH₃ C₇H₇NOS ~153.2 Ethoxy (electron-donating), enhances ring stability
2-Thiophenecarbonitrile,4-hydroxy-3-(methoxymethoxy)- (CAS 265980-10-7) 2-CN, 3-OCH₂OCH₃, 4-OH C₇H₇NO₃S 185.20 Methoxymethoxy (polar, steric bulk), hydroxy (H-bonding)
2-Thiophenecarbonitrile,5-(1-hydroxyethyl)- (CAS 353460-76-1) 2-CN, 5-CH₂CH₂OH C₇H₇NOS ~153.2 Hydroxyethyl (polar, H-bond donor)
2-Thiophenecarbonitrile,5-(aminomethyl)-3-methyl 2-CN, 3-CH₃, 5-CH₂NH₂ C₇H₈N₂S ~152.2 Aminomethyl (basic, nucleophilic)

Key Observations :

  • Electronic Effects: Ethoxy and methoxymethoxy groups donate electrons via resonance, stabilizing the thiophene ring, while hydroxy and cyano groups withdraw electrons, increasing electrophilicity .
  • Polarity and Solubility: Hydroxyethyl and aminomethyl substituents enhance polarity and aqueous solubility compared to ethoxy or methyl groups .

Reactivity in Arylation Reactions

Evidence highlights significant differences in reactivity between thiophene and furan derivatives. For example:

  • Arylation of 2-furancarbonitrile yields 24.7% , whereas 2-thiophenecarbonitrile derivatives (e.g., compound 1b) yield only 12.4% under similar conditions .
  • The lower reactivity of thiophene derivatives is attributed to the aromatic stabilization of the sulfur-containing ring, which reduces susceptibility to electrophilic substitution compared to furan .

Research Findings and Limitations

  • Reactivity Trade-offs : While ethoxy-substituted thiophenecarbonitriles exhibit moderate stability, their lower arylation yields compared to furan derivatives limit efficiency in certain synthetic pathways .
  • Structural Diversity : Substitution patterns (e.g., methoxymethoxy in CAS 265980-10-7) introduce steric hindrance, which may complicate further functionalization but improve selectivity in target interactions .
  • Data Gaps: Limited quantitative data on physical properties (e.g., melting points, solubility) for 3-ethoxy derivatives necessitate further experimental characterization.

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